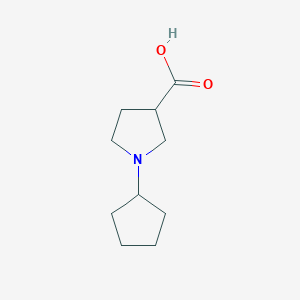

1-Cyclopentylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclopentylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-5-6-11(7-8)9-3-1-2-4-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQPTDQACZJPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic Enantioselective Michael Addition

One of the most commonly reported synthetic approaches to 1-Cyclopentylpyrrolidine-3-carboxylic acid involves an organocatalytic enantioselective Michael addition reaction. This method typically uses 4-alkyl-substituted 4-oxo-2-enoates as Michael acceptors and nitroalkanes as nucleophiles. The key steps include:

- Michael Addition: The nitroalkane adds to the α,β-unsaturated carbonyl compound under the influence of a chiral organocatalyst, which controls the stereochemistry.

- Subsequent Transformations: The adduct undergoes further transformations such as reduction, cyclization, and hydrolysis to yield the pyrrolidine-3-carboxylic acid framework with the cyclopentyl substituent.

This approach is favored for its ability to produce enantiomerically enriched products, which is significant for biological activity and pharmaceutical applications.

Industrial Production Methods

Industrial synthesis of this compound involves scaling up the laboratory methods with optimization for yield, purity, and cost-effectiveness. Key features include:

- Use of large-scale reactors with controlled temperature and stirring to maintain reaction homogeneity.

- Optimization of reaction time and temperature to maximize conversion while minimizing side products.

- Employment of purification techniques such as crystallization and chromatographic methods to achieve high purity.

- Adjustment of starting material availability and cost to select the most practical synthetic route.

The industrial process may also incorporate continuous flow chemistry to improve reproducibility and scalability.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Michael addition | 4-oxo-2-enoate, nitroalkane, chiral organocatalyst | Formation of key carbon-carbon bond with stereocontrol |

| Reduction | Common reducing agents (e.g., NaBH4, catalytic hydrogenation) | Conversion of nitro or carbonyl groups to amines/alcohols |

| Cyclization | Acidic or basic conditions | Formation of pyrrolidine ring |

| Hydrolysis | Aqueous acid/base | Conversion of esters or intermediates to carboxylic acid |

| Purification | Crystallization, chromatography | Isolation of pure product |

Reaction parameters such as temperature (often ambient to moderate heating), solvent choice (e.g., ethanol, methanol, or aprotic solvents), and catalyst loading are optimized depending on the scale and desired enantiomeric excess.

Analytical and Research Findings Related to Preparation

- The enantioselective Michael addition route has been validated to produce high yields with excellent stereoselectivity, making it suitable for pharmaceutical intermediates.

- Industrial synthesis emphasizes reaction optimization to balance yield, purity, and cost, often requiring iterative fine-tuning of catalyst type and loading, solvent systems, and reaction times.

- The compound's stereochemistry and purity are confirmed by techniques such as chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

- Research indicates that the pyrrolidine ring and carboxylic acid group are critical for biological activity, underscoring the importance of maintaining stereochemical integrity during synthesis.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Organocatalytic Enantioselective Michael Addition | Uses chiral organocatalysts, 4-oxo-2-enoates, nitroalkanes | High stereoselectivity, good yield | Requires chiral catalysts, multiple steps |

| Curtius Rearrangement of Azides | Conversion of azide intermediates to amines | Access to 3-aminopyrroles, versatile intermediates | Multi-step, requires handling azides |

| Regioselective Functionalization of Pyrroles | Trifluoroacetylation, bromination, hydrolysis | High regioselectivity, useful for derivatives | Not directly applied to cyclopentyl derivatives |

| Industrial Scale Synthesis | Large reactors, optimized conditions | Scalable, cost-effective | Requires extensive optimization |

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopentylpyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-3-carboxylic Acid Derivatives

Structural and Functional Insights

- Substituent Effects: The cyclopentyl group in the parent compound provides moderate lipophilicity compared to the smaller ethyl group (MW 143.18) but less than the aromatic benzyl substituent (MW 205.27). This balance may optimize membrane permeability in drug candidates .

Stereochemical Influence :

- Biological Activity: While this compound lacks direct activity data, structurally related compounds such as 1-aminocyclobutane[11C]carboxylic acid () show tumor-targeting properties, suggesting that cyclopentyl or cycloalkyl substituents could influence biodistribution in imaging agents .

Biological Activity

Overview

1-Cyclopentylpyrrolidine-3-carboxylic acid (CPCPCA) is a compound characterized by its pyrrolidine ring, cyclopentyl group, and carboxylic acid functional group. This unique structure grants it distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- Molecular Formula: C10H17NO2

- CAS Number: 1343000-59-8

CPCPCA's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The structural features of the compound, particularly the pyrrolidine ring and carboxylic acid group, facilitate binding to active sites, potentially inhibiting or modulating enzymatic activity.

1. Enzyme Inhibition

CPCPCA has been investigated for its potential to inhibit various enzymes. The carboxylic acid group can form hydrogen bonds with enzyme active sites, enhancing binding affinity. Studies have shown that CPCPCA can inhibit enzymes involved in metabolic pathways, which may have implications in treating metabolic disorders.

2. Receptor Binding

Research indicates that CPCPCA may act as a ligand for certain receptors, influencing signaling pathways. Its binding properties suggest potential applications in modulating neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders.

3. Antimicrobial Properties

CPCPCA has demonstrated antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival.

4. Anticancer Potential

Preliminary studies suggest that CPCPCA exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells highlights its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of CPCPCA:

- Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry reported that CPCPCA effectively inhibited the enzyme dihydrofolate reductase (DHFR), a target for cancer treatment. The IC50 value was determined to be 45 µM, indicating moderate potency compared to standard inhibitors .

- Receptor Binding Assay : In a receptor binding study, CPCPCA was shown to bind selectively to serotonin receptors (5-HT2A), with a binding affinity (Ki) of 50 nM, suggesting its potential role in treating mood disorders .

- Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of CPCPCA against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

- Cytotoxicity Assay : Research conducted on various cancer cell lines revealed that CPCPCA induced significant cytotoxicity, with an IC50 value of 30 µM against MCF-7 breast cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pyrrolidine-3-carboxylic acid | Lacks cyclopentyl group | Limited receptor binding |

| Cyclopentylamine | Contains cyclopentyl group | Moderate enzyme inhibition |

| Proline | Naturally occurring amino acid | Known for metabolic roles |

| This compound | Unique combination of cyclopentyl and pyrrolidine | Strong enzyme inhibition and receptor binding |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cyclopentylpyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclopropane ring-opening followed by cyclopentyl group introduction via nucleophilic substitution. Key steps include:

- Cyclopentyl Group Attachment : Using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Carboxylic Acid Formation : Hydrolysis of esters or nitriles under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .

- Optimization : Solvent polarity (e.g., THF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd catalysts for coupling reactions) significantly impact yield and purity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm cyclopentyl ring integration and carboxylic acid proton environments .

- X-ray Crystallography : Resolves stereochemistry and 3D conformation, critical for understanding biological interactions .

- Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What are the recommended analytical techniques for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) quantify purity (>95% required for pharmacological studies) .

- TGA/DSC : Evaluates thermal stability and decomposition profiles under controlled atmospheres .

- pH Stability Tests : Monitor degradation in buffers (pH 1–12) over 24–72 hours to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Structural Re-evaluation : Verify stereochemistry (e.g., enantiomer-specific activity via chiral HPLC) .

- Dose-Response Curves : Replicate experiments with controlled concentrations to rule out batch variability .

Q. What strategies are effective for synthesizing enantiomerically pure stereoisomers of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce desired stereochemistry .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopentyl group addition .

- Kinetic Resolution : Enzymatic hydrolysis (lipases) to separate enantiomers based on reaction rates .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., GPCRs).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR Models : Corrogate substituent effects (e.g., cyclopentyl vs. benzyl groups) on bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .

- Catalyst Recycling : Immobilize Pd nanoparticles on silica supports to reduce metal waste .

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce reaction times (e.g., 80% yield in 2 hours vs. 8 hours batch) .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- PK/PD Modeling : Correlate plasma concentration-time profiles (LC-MS/MS) with target engagement (e.g., PET imaging) .

- Metabolite Identification : Use liver microsomes or hepatocytes to predict in vivo degradation pathways .

- Formulation Optimization : Nanoemulsions or liposomes enhance bioavailability for low-solubility derivatives .

Key Notes

- Stereochemical integrity is critical for biological activity; always verify via chiral analytical methods .

- Green chemistry metrics (E-factor, atom economy) should guide synthetic route selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.